REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:18](=O)[C:17]3[C:12](=[CH:13][C:14]([OH:21])=[C:15]([OH:20])[CH:16]=3)[O:11][CH:10]=2)=[CH:5][CH:4]=1>C(O)C.[Pd].S(=O)(=O)(O)O>[OH:20][C:15]1[CH:16]=[C:17]2[C:12](=[CH:13][C:14]=1[OH:21])[O:11][CH2:10][CH:9]([C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)[CH2:18]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)O)O
|
Name
|
6,7-dihydroxy-3-(4-methoxyphenyl)chromanon-4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
hydrogenated at normal pressure and room temperature
|
Type
|
CUSTOM
|
Details
|
The further purification
|
Type
|
ADDITION
|
Details
|
a mixture of optical isomers
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=C2CC(COC2=CC1O)C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |